2-propen-1-yl 1H-benzimidazole-5-carboxylate
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Overview
Description
Prop-2-enyl 3H-benzimidazole-5-carboxylate is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl 3H-benzimidazole-5-carboxylate typically involves the reaction of a carboxylic acid with an amine under optimized conditions. One efficient method is the one-pot conversion of carboxylic acids into benzimidazoles using HBTU (1 equiv.) as a coupling agent . This method provides high yields of the desired product.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 3H-benzimidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid, while reduction may yield benzimidazole-5-carboxylate derivatives.
Scientific Research Applications
Prop-2-enyl 3H-benzimidazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of prop-2-enyl 3H-benzimidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to stimulate S/G2 cell cycle arrest and downregulate cyclin B1, CDK2, and PCNA in leukemic cells . This indicates its potential as an anticancer agent by interfering with cell cycle progression and promoting cell death.
Comparison with Similar Compounds
Prop-2-enyl 3H-benzimidazole-5-carboxylate can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its anticancer activity against various cancer cell lines.
Benzoxazole derivatives: Exhibits antifungal activity and is used in the development of new antimicrobial agents.
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
prop-2-enyl 3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-2-5-15-11(14)8-3-4-9-10(6-8)13-7-12-9/h2-4,6-7H,1,5H2,(H,12,13) |
InChI Key |
FUPLRHPIEFZROQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC2=C(C=C1)N=CN2 |
Origin of Product |
United States |
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